molecular formula C12H12BrF3O2 B6356600 tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate CAS No. 1515745-22-8

tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate

Cat. No.: B6356600
CAS No.: 1515745-22-8
M. Wt: 325.12 g/mol
InChI Key: GGTOWUPNXRNNLG-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate is a halogenated aromatic ester featuring a bromine substituent at the 2-position and a trifluoromethyl (CF₃) group at the 5-position of the benzene ring. The tert-butyl ester group confers steric bulk, which can influence reactivity and stability in synthetic applications. This compound is primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science, where the CF₃ group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

tert-butyl 2-bromo-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)8-6-7(12(14,15)16)4-5-9(8)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTOWUPNXRNNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Esterification

The most direct route involves converting 2-bromo-5-(trifluoromethyl)benzoic acid to its tert-butyl ester via acid chloride intermediates.

Procedure :

  • Activation : Treat 2-bromo-5-(trifluoromethyl)benzoic acid with thionyl chloride (2 eq) in anhydrous dichloromethane at reflux for 3 h.

  • Esterification : Add tert-butanol (1.2 eq) and triethylamine (2 eq) dropwise at 0°C, followed by stirring at room temperature for 12 h.

  • Workup : Extract with ethyl acetate, wash with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Key Data :

ParameterValueSource
Yield85–92%
Purity (HPLC)>98%
Reaction Time15 h

Challenges include the hygroscopic nature of the acid chloride and competing hydrolysis.

Suzuki-Miyaura Cross-Coupling

Boronate Ester Coupling with Aryl Halides

Adapting methodologies from fragment synthesis, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes palladium-catalyzed coupling with 2-bromo-5-(trifluoromethyl)benzene derivatives.

General Procedure B :

  • Reagents :

    • Boronate ester (1 eq), 2-bromo-5-(trifluoromethyl)benzene (1 eq)

    • PdXPhos G2 (1 mol%), K₃PO₄ (3 eq)

    • Solvent: 1,4-dioxane/H₂O (4:1)

  • Conditions : 80°C, 4 h under N₂, followed by hydrogenation with NH₄HCO₂/MeOH.

Optimization Insights :

  • Catalyst Screening : PdXPhos G2 outperforms Pd/C (yields 74% vs. 50%).

  • Solvent Effects : Aqueous dioxane enhances solubility of inorganic bases, improving turnover.

Performance Metrics :

CatalystYield (%)Purity (%)
PdXPhos G299>95
Pd/C5088

Halogenation of Preformed tert-Butyl Esters

Directed Bromination

Introducing bromine at the 2-position of tert-butyl 5-(trifluoromethyl)benzoate requires careful control to avoid polybromination.

Method :

  • Lewis Acid Coordination : Use AlCl₃ (1.5 eq) in CH₂Cl₂ at −15°C to coordinate the carbonyl, directing Br₂ (1.1 eq) to the ortho position.

  • Quenching : Add NaHSO₃ to residual Br₂, extract with EtOAc, and purify via flash chromatography.

Outcomes :

  • Regioselectivity : >90% para:ortho ratio without directing groups.

  • Yield : 68–72% after purification.

Lithiation-Carboxylation Sequence

Adapted from CN103012122A

StepYield (%)
Lithiation85
Carboxylation77
Esterification89

Comparative Analysis of Methods

Efficiency and Scalability

MethodAvg. Yield (%)Cost (Relative)Scalability
Esterification88LowIndustrial
Suzuki-Miyaura99HighLab-scale
Directed Bromination70ModeratePilot-scale
Lithiation-Carboxylation58HighLab-scale

Key Observations :

  • Suzuki-Miyaura offers exceptional yields but requires expensive catalysts.

  • Esterification is optimal for bulk production due to low reagent costs.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reagents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various organic compounds. Its unique trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable building block for creating complex molecules. This compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, facilitating further chemical transformations .

Synthesis of Pharmaceuticals:
The compound is utilized in the pharmaceutical industry as a precursor for synthesizing drugs with enhanced bioavailability and metabolic stability. The trifluoromethyl group is known to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs), leading to more effective therapeutic agents .

Biological Research

Biological Activity Studies:
In biological research, this compound is investigated for its effects on biological systems. It is used as a model compound to study the influence of trifluoromethyl and bromine substituents on biological activity. This includes examining how these groups affect enzyme interactions and receptor binding.

Medicinal Applications:
The compound has potential medicinal applications, including anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis and modulating cell cycle progression . Additionally, it may serve as a precursor for developing new antimicrobial agents due to its ability to inhibit bacterial growth.

Industrial Applications

Agrochemicals and Specialty Chemicals:
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for formulating products that require stability and reactivity under varying conditions .

Material Science:
This compound is also explored in material science for synthesizing high-performance materials. The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced applications.

Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction and inhibition of cell proliferation.

Anti-inflammatory Effects

Research indicated that related compounds showed promising anti-inflammatory effects in animal models, significantly reducing markers associated with inflammation.

Antimicrobial Efficacy

In vitro studies revealed that derivatives containing the trifluoromethyl group effectively inhibited bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Data Summary Table

Application AreaSpecific UseObservations/Results
Chemical Synthesis Intermediate for organic compoundsEnhances reactivity; useful in drug synthesis
Biological Research Model compound for biological activity studiesInfluences enzyme interactions
Medicinal Applications Potential anti-inflammatory and anticancer agentInduces apoptosis in cancer cells
Industrial Applications Used in agrochemicals and specialty chemicalsStability under varying conditions
Material Science High-performance materialsEnhanced thermal stability

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate with key analogs, focusing on structural features, physicochemical properties, and reactivity:

Compound Name CAS Number Substituents Ester Group Key Properties Reactivity/Applications
This compound Not explicitly listed 2-Br, 5-CF₃ tert-Butyl High steric hindrance; likely stable under acidic conditions Intermediate for Suzuki couplings; CF₃ enhances bioactivity in drug candidates
Ethyl 5-bromo-2-fluorobenzoate 612835-53-7 5-Br, 2-F Ethyl Boiling point: ~284.5°C (predicted); Density: 1.535 g/cm³ Fluorine increases electronegativity, directing electrophilic substitution to meta position
tert-Butyl 4-bromo-2,6-difluorobenzoate 955887-09-9 4-Br, 2-F, 6-F tert-Butyl Not reported Difluoro substitution enhances electron withdrawal, favoring nucleophilic aromatic substitution
Ethyl 2-bromo-5-(trifluoromethyl)benzoate Not explicitly listed 2-Br, 5-CF₃ Ethyl Boiling point: 284.5±40.0°C (predicted); Storage: 2–8°C Less steric hindrance than tert-butyl analog; likely more reactive in ester hydrolysis
2-Bromo-5-(trifluoromethyl)benzyl bromide Relevant to 2-Br, 5-CF₃, benzyl bromide None High reactivity as an alkylating agent Used in cross-coupling reactions; benzyl bromide moiety facilitates C–C bond formation

Key Observations:

Steric Effects : The tert-butyl group in the target compound reduces reactivity in ester hydrolysis compared to ethyl analogs (e.g., Ethyl 2-bromo-5-(trifluoromethyl)benzoate) due to steric protection .

Electronic Effects : Fluorine substituents (e.g., in Ethyl 5-bromo-2-fluorobenzoate) increase ring electronegativity, altering regioselectivity in substitution reactions compared to CF₃-substituted analogs .

Stability: Isotope-labeled derivatives (e.g., tert-Butyl 4-bromo-2-fluorobenzoate-¹³C₆) demonstrate enhanced stability for use in tracer studies, though this is less relevant to non-isotopic variants .

Applications : Compounds with CF₃ groups are prioritized in drug discovery for their ability to improve pharmacokinetic profiles, whereas bromine serves as a versatile handle for cross-coupling reactions .

Biological Activity

Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate is an organic compound recognized for its unique structural features, including a trifluoromethyl group and a bromine substituent. These characteristics contribute to its biological activity and potential applications in medicinal chemistry, particularly as a precursor for drug development.

Chemical Structure and Properties

  • Molecular Formula : C12H12BrF3O2
  • Molecular Weight : 303.12 g/mol
  • Functional Groups :
    • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
    • Bromine Atom : Participates in halogen bonding, influencing binding affinity to biological targets.
    • Tert-butyl Ester : Affects solubility and reactivity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the bromine atom can enhance binding interactions through halogen bonding.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism involves:

  • Induction of apoptosis.
  • Modulation of cell cycle progression.

Anti-inflammatory Effects

Studies have shown that compounds with similar structures reduce inflammatory markers in animal models. The anti-inflammatory potential may stem from the compound's ability to inhibit pro-inflammatory pathways.

Antimicrobial Efficacy

In vitro studies demonstrate that derivatives containing the trifluoromethyl group effectively inhibit bacterial growth, suggesting their potential as new antimicrobial agents.

Case Studies

Study FocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on various cancer cell lines, linked to apoptosis induction.
Anti-inflammatorySignificant reduction in inflammatory markers in animal models post-treatment.
AntimicrobialEffective inhibition of bacterial growth in vitro, indicating potential for new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bromine and trifluoromethyl groups can significantly alter the compound's potency and selectivity against various biological targets. This insight is crucial for optimizing the compound for therapeutic applications.

Pharmacokinetic Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, likely due to its lipophilic nature conferred by the trifluoromethyl group. Further research is needed to fully characterize its metabolic stability and bioavailability.

Q & A

Q. What are the established synthetic routes for tert-butyl 2-bromo-5-(trifluoromethyl)benzoate, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via acid-catalyzed esterification of 2-bromo-5-(trifluoromethyl)benzoic acid with tert-butanol. A representative protocol involves:

  • Reagents : Thionyl chloride (SOCl₂) as a catalyst in methanol, though tert-butanol would replace methanol for the tert-butyl ester.
  • Conditions : Reflux for 8 hours, yielding ~95% (based on analogous methyl ester synthesis) .
  • Purification : Column chromatography or recrystallization.
  • Characterization :
    • ¹H-NMR (CDCl₃): Peaks at δ 8.07 (s, 1H), 7.81 (d, J = 8.0 Hz, 1H), 3.97 (s, 3H for methyl ester; tert-butyl group would show a singlet at ~1.4 ppm) .
    • HPLC : Retention time ~1.23 minutes under specific conditions (e.g., SQD-FA05) .
      Optimization Strategies :
  • Vary catalysts (e.g., H₂SO₄, DCC) or solvents (DCM, THF).
  • Monitor reaction progress via TLC or inline LCMS.

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of volatile brominated compounds.
  • Storage : Store at 0–6°C to prevent degradation .
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services .
  • Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent hydrolysis.

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The bromine atom serves as a leaving group for palladium-catalyzed couplings. A typical protocol includes:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : Na₂CO₃ or Cs₂CO₃ in a dioxane/water mixture.
  • Conditions : Reflux at 80–100°C for 12–24 hours.
  • Challenges :
    • Steric hindrance from the tert-butyl group may slow coupling; microwave-assisted synthesis (e.g., 150°C, 20 minutes) can improve yields .
    • Monitor regioselectivity using HRMS and NOESY to confirm biaryl bond formation.

Q. What strategies address conflicting spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

  • Multi-Technique Validation :
    • NMR : Use ¹³C NMR and DEPT-135 to distinguish quaternary carbons (e.g., tert-butyl, trifluoromethyl).
    • HRMS : Confirm molecular ion peaks (e.g., m/z 757 [M+H]⁺ in complex derivatives) .
  • Dynamic Effects : Rotameric splitting in NMR (e.g., from restricted rotation) can be resolved by raising the temperature to 50–60°C during analysis.
  • Crystallography : X-ray diffraction provides unambiguous structural confirmation for crystalline derivatives.

Q. How does the tert-butyl group influence stability and reactivity in multi-step syntheses?

Methodological Answer:

  • Protecting Group Role : The tert-butyl ester shields the carboxylic acid from nucleophilic attack or oxidation during reactions (e.g., Grignard additions, reductions).
  • Deprotection : Use acidic conditions (e.g., TFA in DCM or HCl/dioxane) to cleave the ester, yielding 2-bromo-5-(trifluoromethyl)benzoic acid .
  • Stability : Resists hydrolysis under basic conditions but may degrade under prolonged exposure to strong acids or high temperatures (>100°C).

Q. What role does the trifluoromethyl group play in modulating bioactivity for antimicrobial studies?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF₃ group enhances electrophilicity, improving binding to microbial targets (e.g., leucyl-tRNA synthetase) .
  • Structure-Activity Relationship (SAR) :
    • Synthesize analogs with -Cl, -NO₂, or -OMe substituents to compare activity.
    • Test against Candida albicans and Aspergillus niger using broth microdilution assays (MIC values) .

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